
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a compound that belongs to the nicotinamide derivatives family
准备方法
Synthetic Routes and Reaction Conditions:
Route A: : The synthesis begins with the preparation of 4-methoxy-6-methyl-2-oxopyridine, which is then reacted with ethylene bromide in the presence of a base to form 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl bromide. This intermediate is subsequently reacted with 6-(trifluoromethyl)nicotinoyl chloride under basic conditions to yield the final product.
Route B: : An alternative synthesis route involves the direct coupling of 4-methoxy-6-methyl-2-oxopyridine with 2-bromoethylamine, followed by the addition of 6-(trifluoromethyl)nicotinic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.
Industrial Production Methods:
For large-scale industrial production, the use of continuous flow reactors is preferred for increased yield and efficiency. This method also minimizes potential side reactions by providing precise control over reaction conditions such as temperature and reactant concentrations.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups attached to the pyridine ring.
Reduction: : Reduction reactions can target the carbonyl group in the pyridine ring.
Substitution: : Nucleophilic and electrophilic substitutions can occur, primarily on the pyridine and nicotinamide rings.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are frequently used reducing agents.
Substitution: : Halogenating agents such as N-bromosuccinimide (NBS) and electrophiles like acetyl chloride (CH3COCl) can be used.
Major Products:
Oxidation: : Formation of pyridone derivatives.
Reduction: : Formation of alcohol derivatives.
Substitution: : Formation of halogenated or acetylated derivatives.
科学研究应用
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide has diverse applications in the following fields:
Chemistry: : Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: : Investigated for its potential as an enzyme inhibitor or activator, influencing metabolic pathways.
Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of specialty chemicals and materials.
作用机制
This compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The methoxy, methyl, and trifluoromethyl groups play crucial roles in binding affinity and specificity. The pathways involved often include modulation of enzyme activity or alteration of receptor-ligand interactions, leading to downstream biological effects.
相似化合物的比较
When compared to other nicotinamide derivatives, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide stands out due to its trifluoromethyl group, which enhances lipophilicity and metabolic stability. Similar compounds include:
Nicotinamide adenine dinucleotide (NAD+): : A coenzyme involved in redox reactions.
3-acetylpyridine: : Used in the study of nicotinic acid metabolism.
6-methylnicotinamide: : A metabolite of nicotinamide with distinct biological activity.
So, there you have it—a comprehensive look at this compound. Fascinating stuff!
属性
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c1-10-7-12(25-2)8-14(23)22(10)6-5-20-15(24)11-3-4-13(21-9-11)16(17,18)19/h3-4,7-9H,5-6H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGGYXCYFMHCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CN=C(C=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B2700156.png)
![1-ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2700157.png)
![{[1-(4-methoxyphenyl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2700160.png)
![1-(3-chlorophenyl)-5-(3-methylbutyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2700161.png)
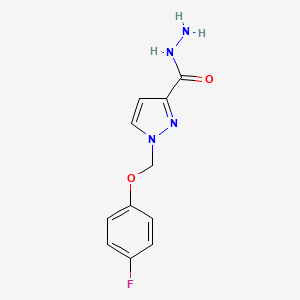
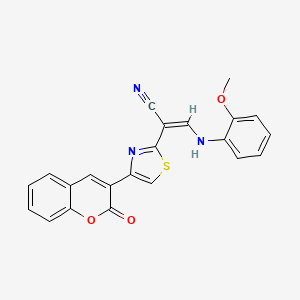
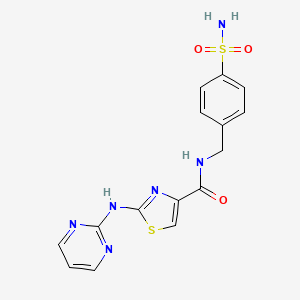
![ethyl 6-(furan-2-carbonylimino)-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2700169.png)
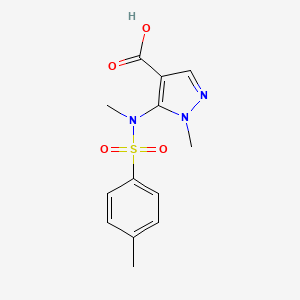
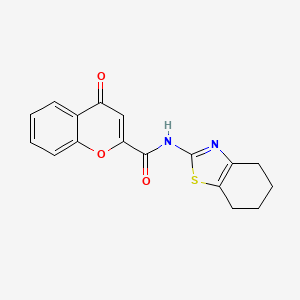
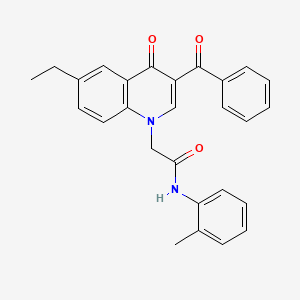
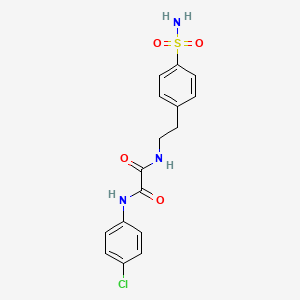
![3-chloro-N-{[3-(2-phenyl-4-pyrimidinyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2700176.png)
![Methyl 5-(((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2700177.png)
